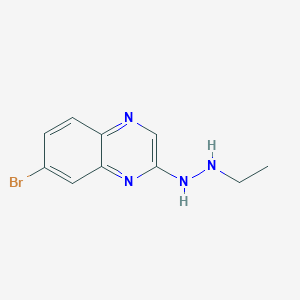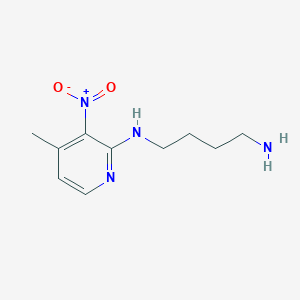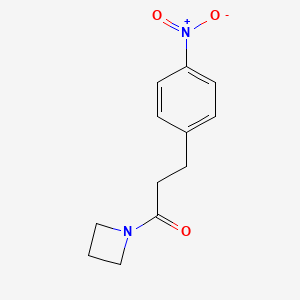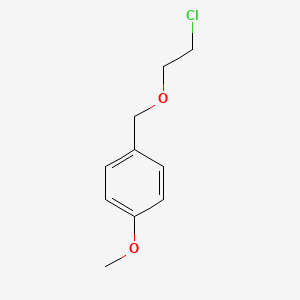![molecular formula C12H9ClF3N3O B13873819 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one](/img/structure/B13873819.png)
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyridazinone core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Chloro and Trifluoromethyl Substitution: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using chlorinating and trifluoromethylating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), trifluoromethylating agents (e.g., trifluoromethyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles involved.
Aplicaciones Científicas De Investigación
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit enzyme activity or interfere with DNA replication, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea: Shares similar structural features but contains a thiourea group instead of a pyridazinone core.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains a pyrazole ring instead of a pyridazinone core and has different substitution patterns.
Uniqueness
3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridazinone core, along with the chloro and trifluoromethyl substituents, makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H9ClF3N3O |
|---|---|
Peso molecular |
303.67 g/mol |
Nombre IUPAC |
3-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one |
InChI |
InChI=1S/C12H9ClF3N3O/c1-6-4-10(20)11(17)18-19(6)9-5-7(12(14,15)16)2-3-8(9)13/h2-5H,1H3,(H2,17,18) |
Clave InChI |
FJNVSIKLUXZAPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=NN1C2=C(C=CC(=C2)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-imidazo[1,2-a]pyridin-7-yl-1H-pyridin-2-one](/img/structure/B13873751.png)
![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)

![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)


![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)

